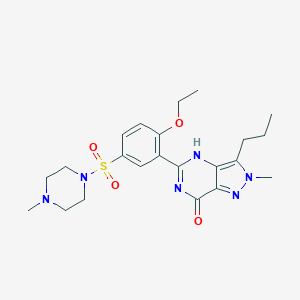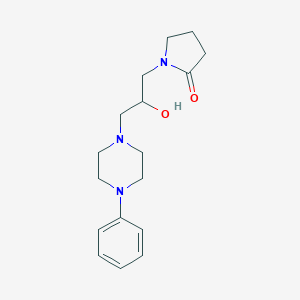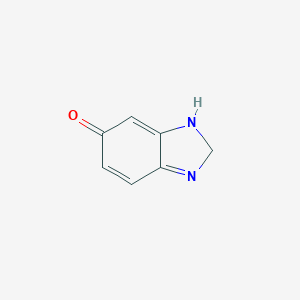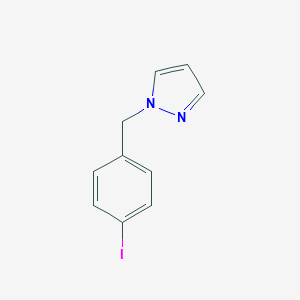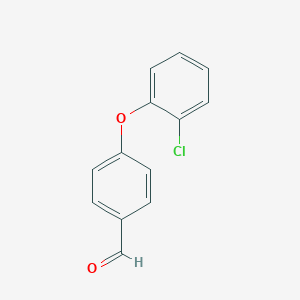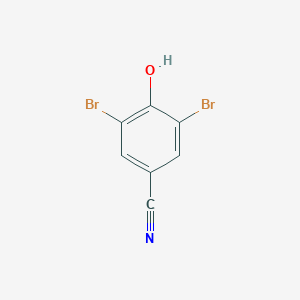
6,7-Dihydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-2-naphthamide is an organic compound with the molecular formula C11H9NO3 It is characterized by the presence of two hydroxyl groups and a carboxamide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-2-naphthamide typically involves the amidation of 6,7-dihydroxynaphthalene-2-carboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6,7-Dihydroxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The hydroxyl groups and carboxamide moiety play crucial roles in its binding to target proteins and enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
- N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide
- N-Octyl-6,7-dihydroxynaphthalene-2-carboxamide
Comparison: 6,7-Dihydroxy-2-naphthamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide and N-Octyl-6,7-dihydroxynaphthalene-2-carboxamide, it may exhibit different reactivity and biological activity due to variations in the alkyl chain length and functional groups .
Properties
CAS No. |
146515-37-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6,7-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO3/c12-11(15)7-2-1-6-4-9(13)10(14)5-8(6)3-7/h1-5,13-14H,(H2,12,15) |
InChI Key |
PXGLKMVBMFGFCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |
Synonyms |
2-Naphthalenecarboxamide, 6,7-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


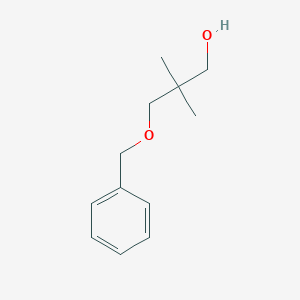
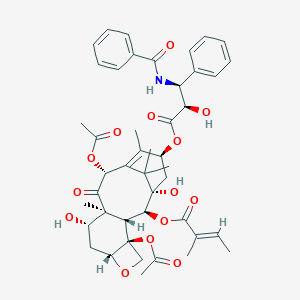
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)
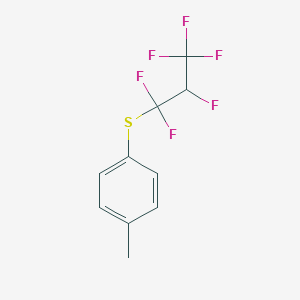
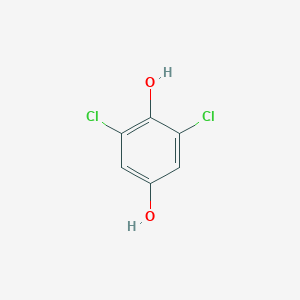
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)
